molecular formula C7H13BO2 B11922414 2-Norbornylboronic acid CAS No. 851137-34-3

2-Norbornylboronic acid

Cat. No.: B11922414
CAS No.: 851137-34-3
M. Wt: 139.99 g/mol
InChI Key: WMEQUBSKQSETPY-UHFFFAOYSA-N
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Description

2-Norbornylboronic acid is an organoboron compound derived from norbornane. It is characterized by the presence of a boronic acid group attached to the norbornyl framework. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-norbornylboronic acid typically involves the borylation of norbornyl derivatives. One common method is the hydroboration of norbornene followed by oxidation. The reaction proceeds as follows:

    Hydroboration: Norbornene reacts with diborane (B2H6) to form the norbornylborane intermediate.

    Oxidation: The norbornylborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Catalytic Borylation: Using a palladium or iridium catalyst to facilitate the borylation of norbornyl derivatives.

    Purification: The crude product is purified through crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Norbornylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form boron-containing hydrides.

    Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Norbornyl alcohols or ketones.

    Reduction: Norbornyl hydrides.

    Substitution: Various substituted norbornyl derivatives.

Scientific Research Applications

2-Norbornylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-norbornylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: 2-Norbornylboronic acid is unique due to its rigid bicyclic structure, which imparts distinct reactivity compared to other boronic acids. Its non-planar geometry can influence the steric and electronic properties of the reactions it undergoes, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7,9-10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEQUBSKQSETPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC2CCC1C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391344
Record name 2-norbornylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851137-34-3
Record name 2-norbornylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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